molecular formula C20H18N2O3S2 B2762483 (Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide CAS No. 854002-27-0

(Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

Cat. No.: B2762483
CAS No.: 854002-27-0
M. Wt: 398.5
InChI Key: FGACNJYILRCGGC-LGMDPLHJSA-N
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Description

(Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide is a chemically synthesized compound featuring a rhodanine-based scaffold, a structure known for its diverse biological activities and role in medicinal chemistry. This compound is primarily investigated for its potential as a protein kinase inhibitor. The structural motif, particularly the (Z)-configuration of the exocyclic double bond and the 2-thioxo-4-thiazolidinone (rhodanine) core, is frequently associated with high-affinity binding to the ATP-binding site of various kinases. Kinases are critical signaling proteins involved in cellular processes like proliferation and survival, and their dysregulation is a hallmark of diseases such as cancer. Researchers utilize this compound as a chemical probe to study kinase-dependent signaling pathways, with a specific interest in its potential anti-proliferative effects against cancer cell lines. Its research value lies in elucidating the structure-activity relationships (SAR) of rhodanine derivatives and exploring their mechanism of action in modulating key cellular events, providing insights for future drug discovery efforts. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-21-19(25)17(27-20(21)26)13-14-7-9-15(10-8-14)18(24)22(11-12-23)16-5-3-2-4-6-16/h2-10,13,23H,11-12H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGACNJYILRCGGC-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically follows established protocols for thiazolidinone derivatives, involving reactions that introduce various substituents to enhance biological efficacy. The specific structure of the compound can be represented as follows:

 Z N 2 hydroxyethyl 4 3 methyl 4 oxo 2 thioxothiazolidin 5 ylidene methyl N phenylbenzamide\text{ Z N 2 hydroxyethyl 4 3 methyl 4 oxo 2 thioxothiazolidin 5 ylidene methyl N phenylbenzamide}

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a related compound with a similar thiazolidinone structure showed minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, indicating potent antibacterial effects .

Table 1: Antibacterial Efficacy of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 80.004 - 0.030.008 - 0.06E. cloacae
Compound 110.011-P. aeruginosa
Compound 150.004-T. viride

The presence of specific substituents on the thiazolidinone ring has been linked to increased antibacterial activity, with hydrophobic groups enhancing interactions with bacterial membranes .

Antifungal Activity

The antifungal potential of thiazolidinone derivatives is also noteworthy, with compounds exhibiting MIC values as low as 0.004 mg/mL against fungi such as Trichoderma viride and higher resistance noted in species like Aspergillus fumigatus .

Table 2: Antifungal Efficacy of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Target Fungi
Compound 150.004T. viride
Compound 16-A. fumigatus

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazolidinone core significantly influence biological activity. For instance, the introduction of a hydroxybenzamide moiety has been shown to enhance antibacterial properties . Additionally, the presence of certain alkyl chains or functional groups can either increase or decrease the activity based on their size and polarity.

Case Studies and Experimental Evaluations

  • Study on Antimicrobial Properties : A comprehensive evaluation involving various thiazolidinone derivatives indicated that compounds with specific structural features consistently outperformed standard antibiotics like ampicillin and streptomycin by factors ranging from 10 to 50 fold in terms of antibacterial efficacy .
  • Mechanism of Action : Research suggests that these compounds may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or inhibition of key enzymes involved in metabolic pathways .

Scientific Research Applications

Overview

Recent studies have demonstrated that thiazolidine derivatives, including those related to (Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide, exhibit significant antimicrobial properties. The compound's structure enables it to interact effectively with bacterial and fungal targets.

Case Studies

  • Antibacterial Activity : In a study evaluating the antimicrobial efficacy of various thiazolidine derivatives, compounds were tested against several Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by 10 to 50 times. For instance, one compound showed a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae and a minimum bactericidal concentration (MBC) of 0.008–0.06 mg/mL .
  • Antifungal Activity : The same study also highlighted the antifungal properties of these compounds, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi such as Trichoderma viride and Aspergillus fumigatus. These findings suggest that the compound could serve as a potent antifungal agent in clinical settings .

Data Table: Antimicrobial Efficacy

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.004–0.030.008–0.06
Compound 15Trichoderma viride0.004–0.06Not reported

Overview

Thiazolidine derivatives have also been investigated for their anticancer potential, with several studies reporting promising results in inhibiting cancer cell proliferation.

Case Studies

  • Cell Line Studies : A recent investigation into the antiproliferative effects of thiazolidine derivatives revealed that specific compounds exhibited significant activity against various cancer cell lines, including MDA-MB-231, HCT116, HT29, MCF7, and SW620. The compounds demonstrated IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Data Table: Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231X
Compound BHCT116Y
Compound CHT29Z

Overview

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Routes

Recent literature outlines efficient synthetic methodologies for producing thiazolidine derivatives, emphasizing greener approaches that minimize waste and enhance product yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Thiazolidinone derivatives share a common heterocyclic core but differ in substituents and stereochemistry. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups
(Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone (Z-form) 3-methyl-4-oxo-2-thioxo, N-phenylbenzamide, 2-hydroxyethyl ~437.5 (calculated) C=S, C=O, NH, OH
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone (E-form) 2,4-dioxo, N-phenylbenzamide ~338.3 Two C=O groups, NH
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide Thiazolidinone (Z-form) 3-methoxy-4-propoxybenzylidene, 2-chlorobenzamide ~487.0 Cl, C=S, C=O, OCH₃, OCH₂CH₂CH₃
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole-3-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl ~400–450 (varies with X) C=S, SO₂, F

Key Observations :

  • Thioxo vs.
  • Substituent Effects : The 2-hydroxyethyl group increases hydrophilicity relative to halogenated or aryl-substituted analogs (e.g., ’s chloro and methoxy groups), which may improve aqueous solubility .

Comparison of Yields :

  • Thiazolidinone derivatives typically achieve 70–80% yields under optimized conditions, whereas triazole-thiones require stringent pH control .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=S stretch (~1240–1255 cm⁻¹) aligns with thione-containing analogs .
    • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms thione tautomer dominance, similar to triazole-thiones .
  • NMR :
    • N-phenylbenzamide protons resonate at δ 7.3–7.7 ppm (cf. ’s benzamide signals at δ 7.36–7.72) .
  • Melting Points: Thiazolidinone derivatives often exhibit high melting points (>200°C) due to hydrogen bonding and planar rigidity (e.g., ’s compounds melt at 160–290°C) .

Q & A

Q. What are the critical steps in synthesizing (Z)-N-(2-hydroxyethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : For example, reacting 3-methyl-4-oxo-2-thioxothiazolidine derivatives with aldehydes under reflux conditions in glacial acetic acid with anhydrous sodium acetate as a catalyst (yield ~85%) .
  • Amide coupling : Introducing the hydroxyethyl and phenyl groups via nucleophilic substitution or coupling agents, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Purification : Recrystallization in ethanol or HPLC for final purity validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry of the thiazolidinone and benzamide moieties .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95%) and monitor reaction progress alongside TLC .

Q. How can researchers confirm the (Z)-stereochemistry of the thioxothiazolidinone methylidene group?

  • X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve stereochemistry .
  • NOESY NMR : Detect spatial proximity between the methyl group on the thiazolidinone and the benzamide proton .

Advanced Research Questions

Q. How can low yields in the final amide coupling step be addressed?

  • Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with coupling agents like HATU or EDCI to improve efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Temperature control : Gradual warming from 0°C to room temperature reduces side reactions .

Q. What experimental strategies resolve discrepancies between crystallographic data and computational modeling?

  • Multi-software validation : Cross-check structural data using SHELX (for refinement) and ORTEP-III (for graphical representation of anisotropic displacement ellipsoids) .
  • DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify steric or electronic mismatches .

Q. How can regioselectivity challenges in thiazolidinone functionalization be mitigated?

  • Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during critical steps .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor the desired regioisomer .

Q. What methodologies are recommended for analyzing bioactivity against resistant microbial strains?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests with Gram-positive/negative panels, using ciprofloxacin as a positive control .
  • Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) to rationalize activity trends .
  • Resistance profiling : Compare efficacy against wild-type vs. efflux pump-overexpressing strains .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR and MS data for intermediate products?

  • Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in NMR .
  • High-resolution MS/MS : Identify ambiguous fragments and rule out isobaric impurities .
  • Independent synthesis : Reproduce intermediates via alternative routes to confirm structural assignments .

Q. What steps validate the reproducibility of crystallographic results across labs?

  • Deposit CIF files : Share crystallographic information files in public databases (e.g., CCDC) for independent verification .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve ambiguities in space group assignments .

Methodological Optimization

Q. How can reaction conditions be tailored to scale up synthesis without compromising purity?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., thiazolidinone condensation) .
  • Green solvents : Replace glacial acetic acid with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. What analytical workflows combine structural and bioactivity data for structure-activity relationship (SAR) studies?

  • Multivariate analysis : Correlate NMR chemical shifts (e.g., thioxo group δ ~160 ppm) with bioactivity clusters using PCA .
  • In silico QSAR : Train models on experimental IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

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